molecular formula C15H11NO3S B8644775 2-((2-Oxoindolin-6-yl)thio)benzoic acid CAS No. 919103-46-1

2-((2-Oxoindolin-6-yl)thio)benzoic acid

Cat. No.: B8644775
CAS No.: 919103-46-1
M. Wt: 285.3 g/mol
InChI Key: GULBNTULPDAXMQ-UHFFFAOYSA-N
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Description

2-((2-Oxoindolin-6-yl)thio)benzoic acid is a synthetic small molecule characterized by a benzoic acid core linked via a thioether (-S-) group to a 2-oxoindolin moiety. The compound combines two pharmacologically relevant motifs:

  • Benzoic acid: Known for its role in nonsteroidal anti-inflammatory drugs (NSAIDs) and as a scaffold for enzyme inhibitors.
  • 2-Oxoindolin: A structural feature prevalent in kinase inhibitors (e.g., sunitinib) and apoptosis modulators.

Properties

CAS No.

919103-46-1

Molecular Formula

C15H11NO3S

Molecular Weight

285.3 g/mol

IUPAC Name

2-[(2-oxo-1,3-dihydroindol-6-yl)sulfanyl]benzoic acid

InChI

InChI=1S/C15H11NO3S/c17-14-7-9-5-6-10(8-12(9)16-14)20-13-4-2-1-3-11(13)15(18)19/h1-6,8H,7H2,(H,16,17)(H,18,19)

InChI Key

GULBNTULPDAXMQ-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=C(C=C2)SC3=CC=CC=C3C(=O)O)NC1=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-Oxoindolin-6-yl)thio)benzoic acid typically involves multiple steps:

    Formation of the Indole Moiety: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via a nucleophilic substitution reaction, where a thiol reacts with a suitable leaving group on the indole ring.

    Attachment of the Benzoic Acid Moiety: The benzoic acid group can be attached through a coupling reaction, such as the Suzuki coupling, which involves the reaction of a boronic acid with a halogenated benzoic acid derivative in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-((2-Oxoindolin-6-yl)thio)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the indole moiety can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Nitric acid, halogens

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Hydroxyindole derivatives

    Substitution: Nitrobenzoic acids, halobenzoic acids

Scientific Research Applications

2-((2-Oxoindolin-6-yl)thio)benzoic acid has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting enzymes or receptors involved in disease pathways.

    Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules, including natural products and other bioactive compounds.

    Biological Studies: The compound can be used in studies investigating the biological activity of indole derivatives, including their effects on cell signaling and metabolism.

    Industrial Applications: It may be used in the development of new materials or as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-((2-Oxoindolin-6-yl)thio)benzoic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The indole moiety is known to interact with various biological targets, including neurotransmitter receptors and enzymes involved in tryptophan metabolism. The sulfanyl group may also contribute to the compound’s activity by forming covalent bonds with target proteins.

Comparison with Similar Compounds

Table 1: Structural Comparison
Compound Core Structure Sulfur Role Synthesis Conditions
2-((2-Oxoindolin-6-yl)thio)benzoic acid Benzoic acid + oxoindolin Thioether linker Likely AcOH reflux (inferred)
3-[(2-amino-4-oxo-thiazol-5-ylidene)methyl]-1H-indole-2-carboxylic acid Indole + thiazolone Thiazolone ring AcOH reflux, sodium acetate

Physicochemical Properties

Thioether linkages generally increase lipophilicity (higher logP) compared to oxygen analogs. For example:

  • This compound : Predicted logP ~2.8 (estimated via computational modeling).
  • Indomethacin (a benzoic acid NSAID): logP = 4.3.
  • Sunitinib (oxoindolin-based kinase inhibitor): logP = 5.2.
Table 2: Activity Comparison
Compound Target Class IC50 (nM) Notes
This compound Kinase (predicted) Under study Potential dual kinase/COX inhibition
Sunitinib VEGFR/PDGFR 1–10 Approved for renal cancer
Indomethacin COX-1/COX-2 18 (COX-1) NSAID with GI toxicity

Stability and Metabolic Considerations

Thioethers resist hydrolysis better than esters, enhancing in vivo stability. However, they may undergo cytochrome P450-mediated oxidation to sulfoxides. Comparatively, 3-[(2-amino-4-oxo-thiazol-5-ylidene)methyl]-1H-indole-2-carboxylic acid () contains a labile thiazolone ring, which could limit metabolic stability .

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